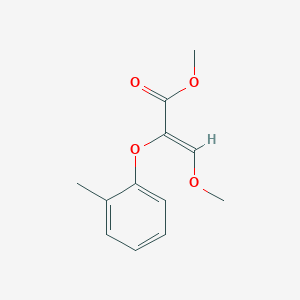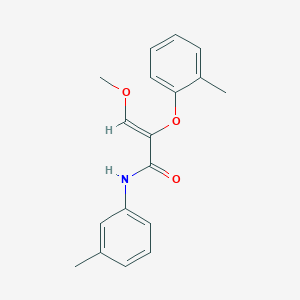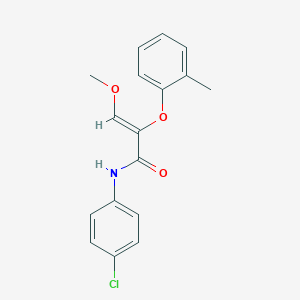![molecular formula C17H17ClN2O3S B305148 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide](/img/structure/B305148.png)
4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide, also known as AG490, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a potent inhibitor of Janus kinase 2 (JAK2) and has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects.
Scientific Research Applications
4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the JAK2/STAT3 signaling pathway, which is involved in several cellular processes, including cell proliferation, differentiation, and survival. 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to have anti-tumor effects by inhibiting the growth of several cancer cell lines, including breast, lung, and prostate cancer cells.
Mechanism of Action
4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide inhibits JAK2 by binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates. This leads to the inhibition of the JAK2/STAT3 signaling pathway, which is involved in several cellular processes, including cell proliferation, differentiation, and survival. Inhibition of this pathway has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects.
Biochemical and Physiological Effects:
4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are involved in the pathogenesis of several inflammatory diseases. 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide has also been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. In addition, 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide has been shown to have immunomodulatory effects by inhibiting the proliferation of T cells and promoting the differentiation of regulatory T cells.
Advantages and Limitations for Lab Experiments
4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide is a potent inhibitor of JAK2 and has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects. However, there are some limitations to using 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide in lab experiments. One limitation is that it has poor solubility in water, which can make it difficult to use in certain assays. Another limitation is that it can inhibit other kinases besides JAK2, which can lead to off-target effects.
Future Directions
There are several future directions for the study of 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide. One direction is to investigate its potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its potential as a cancer therapy, either alone or in combination with other drugs. Additionally, further studies are needed to understand the mechanism of action of 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide and its effects on other signaling pathways.
Synthesis Methods
The synthesis of 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with N-(methylsulfonyl)allylamine in the presence of triethylamine. The resulting intermediate is then reacted with 4-aminobenzamide in the presence of sodium hydride to yield 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide. The synthesis of 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide has been described in detail in several publications and is a well-established procedure.
properties
Product Name |
4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide |
|---|---|
Molecular Formula |
C17H17ClN2O3S |
Molecular Weight |
364.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-4-[methylsulfonyl(prop-2-enyl)amino]benzamide |
InChI |
InChI=1S/C17H17ClN2O3S/c1-3-12-20(24(2,22)23)14-10-8-13(9-11-14)17(21)19-16-7-5-4-6-15(16)18/h3-11H,1,12H2,2H3,(H,19,21) |
InChI Key |
LALNAGCBWHCGRH-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl |
Canonical SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305065.png)
![ethyl 5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305066.png)
![Methyl 2-{2-[(3-chloro-4-cyano-5-isothiazolyl)oxy]phenyl}-3-methoxyacrylate](/img/structure/B305070.png)
![Ethyl 3-[2-(3,4-dichlorophenoxy)ethoxy]-2-phenylacrylate](/img/structure/B305072.png)
![Ethyl3-[2-(2,4-dichlorophenoxy)ethoxy]-2-phenylacrylate](/img/structure/B305073.png)



![Ethyl 3-[2-(2,5-dichlorophenoxy)ethoxy]-2-phenoxyacrylate](/img/structure/B305079.png)
![N-(7-chloro-4-quinolinyl)-N-(3-{4-[6-(4-{3-[(7-chloro-4-quinolinyl)amino]propyl}-1-piperazinyl)hexyl]-1-piperazinyl}propyl)amine](/img/structure/B305082.png)
![7-Chloro-4-[4-(2-chloroethyl)-1-piperazinyl]quinoline](/img/structure/B305083.png)
![1,3-Bis[4-[(4-nitrophenyl)methyl]piperazin-1-yl]propan-2-ol](/img/structure/B305084.png)
![N-(7-chloro-4-quinolinyl)-N-(2-{4-[7-(4-{2-[(7-chloro-4-quinolinyl)amino]ethyl}-1-piperazinyl)heptyl]-1-piperazinyl}ethyl)amine](/img/structure/B305086.png)
